S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate
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Overview
Description
S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate is a complex heterocyclic compound that features a quinoline core fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate typically involves the cyclization of quinoline derivatives with appropriate oxazole precursors. One common method includes the reaction of 2-quinolinethione with methyl oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Quinoxaline: A bicyclic compound with two nitrogen atoms in the ring system.
Uniqueness
S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate is unique due to its fused ring system, which combines the properties of both quinoline and oxazole. This fusion enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Biological Activity
S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate, with the CAS number 96314-85-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Information
- Molecular Formula : C13H10N2O2S
- Molecular Weight : 258.30 g/mol
- CAS Number : 96314-85-1
Structural Characteristics
The compound features a quinoline backbone fused with an oxazole ring, which is known to influence its biological properties. The presence of the ethanethioate moiety may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazoloquinolines have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
This compound | S. aureus | TBD |
This compound | E. faecalis | TBD |
Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of oxazoloquinoline derivatives on cancer cell lines. Preliminary findings suggest that certain derivatives can inhibit cell proliferation in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.
Table 2: Antiproliferative Activity on Cancer Cell Lines
Compound Name | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | TBD |
This compound | A549 | TBD |
Mechanistic Insights
The mechanism of action for this compound appears to involve interaction with specific proteins associated with bacterial resistance mechanisms. In silico studies have indicated potential binding affinity to the AgrA protein in Staphylococcus aureus, suggesting a pathway for disrupting bacterial communication and virulence .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various oxazoloquinoline derivatives against clinically relevant pathogens. The results demonstrated that modifications in the chemical structure significantly influenced antimicrobial potency, with some derivatives outperforming traditional antibiotics .
Study 2: Cancer Cell Line Proliferation
Another investigation focused on the antiproliferative effects of oxazoloquinoline compounds on cancer cell lines. The study highlighted that certain structural features were critical for enhancing cytotoxicity against HeLa and A549 cells .
Properties
CAS No. |
96314-85-1 |
---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
S-(9-methyl-[1,3]oxazolo[4,5-c]quinolin-2-yl) ethanethioate |
InChI |
InChI=1S/C13H10N2O2S/c1-7-4-3-5-9-11(7)12-10(6-14-9)15-13(17-12)18-8(2)16/h3-6H,1-2H3 |
InChI Key |
GFDAXPNYBORPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC3=C2OC(=N3)SC(=O)C |
Origin of Product |
United States |
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